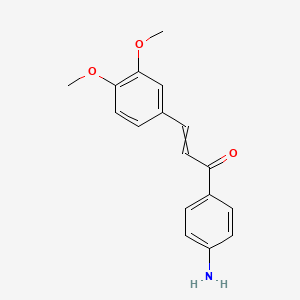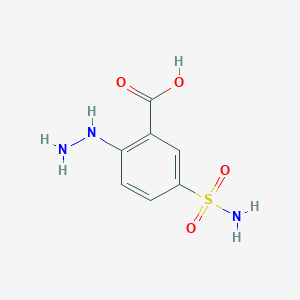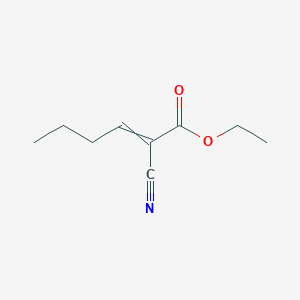
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one est un composé organique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés aromatiques hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one implique généralement les étapes suivantes :
Formation du noyau quinoxaline : Le noyau quinoxaline peut être synthétisé par condensation d’une o-phénylènediamine avec un composé 1,2-dicarbonylé, tel que le glyoxal ou les dicétones, en milieu acide ou basique.
Introduction de groupes fonctionnels : Les groupes amino, hydroxy et hydroxyle peuvent être introduits par diverses réactions de substitution. Par exemple, le groupe hydroxy peut être introduit par des réactions d’hydroxylation, tandis que le groupe amino peut être introduit par des réactions d’amination.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse mentionnées ci-dessus, en mettant l’accent sur la mise à l’échelle, la rentabilité et la durabilité environnementale. Des catalyseurs et des conditions de réaction spécifiques sont souvent utilisés pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des composés carbonylés.
Réduction : Le cycle quinoxaline peut être réduit pour former des dihydroquinoxalines.
Substitution : Les groupes amino et hydroxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogène gazeux en présence d’un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés de quinoxaline-2,3-dione.
Réduction : Formation de dérivés de dihydroquinoxaline.
Substitution : Formation de divers dérivés de quinoxaline substitués.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses applications thérapeutiques potentielles, notamment le développement de médicaments.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés spécifiques, telles que les colorants et les polymères.
Applications De Recherche Scientifique
6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
Le mécanisme d’action de la 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de former des liaisons hydrogène et d’autres interactions avec les molécules biologiques, ce qui peut affecter l’activité enzymatique, la liaison aux récepteurs et les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxaline : Le composé parent, sans les groupes amino, hydroxy et hydroxyle.
2,3-Dihydroquinoxaline : Une forme réduite de la quinoxaline.
6-aminoquinoxaline : Un dérivé plus simple avec uniquement le groupe amino.
Unicité
La 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques distinctes et des applications potentielles. La présence de groupes amino et hydroxy permet une réactivité chimique et des interactions diversifiées, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
7-amino-4-(2-hydroxyethyl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H11N3O3/c11-6-1-2-8-7(5-6)12-9(15)10(16)13(8)3-4-14/h1-2,5,14H,3-4,11H2,(H,12,15) |
Clé InChI |
XOWZCEYIDLPBCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)

![5-amino-N'-[(thiophen-2-yl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11727398.png)

![2-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11727407.png)
![3-(1-Hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B11727411.png)
![2-[methyl({5-oxo-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-2-yl})amino]acetic acid](/img/structure/B11727413.png)



![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
